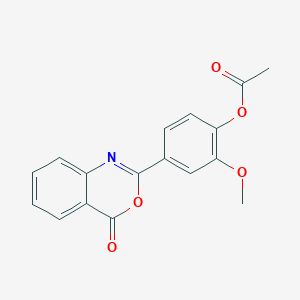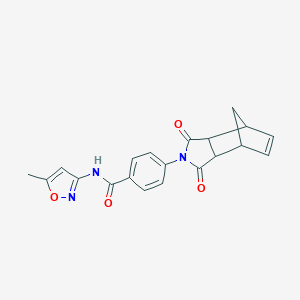
2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and environmental remediation.
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole has shown promising applications in various scientific fields. In drug discovery, it has been reported to exhibit antitumor, antimicrobial, and antifungal activities. In material science, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the generation of singlet oxygen. In environmental remediation, it has been used as a photocatalyst for the degradation of organic pollutants.
Wirkmechanismus
The mechanism of action of 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole varies depending on its application. In drug discovery, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, it acts as a fluorescent probe by binding to metal ions and emitting fluorescence. In environmental remediation, it acts as a photocatalyst by generating reactive oxygen species that degrade organic pollutants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole have been extensively studied in vitro and in vivo. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to disrupt the membrane integrity of bacteria and fungi, leading to their death. In addition, it has been reported to cause phototoxicity and genotoxicity in aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole in lab experiments include its high selectivity and sensitivity for metal ions, its broad-spectrum antimicrobial activity, and its ability to generate singlet oxygen under light irradiation. However, its limitations include its potential toxicity to living organisms, its low solubility in water, and its susceptibility to photodegradation.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole. In drug discovery, further studies are needed to explore its potential as a chemotherapeutic agent and to elucidate its molecular targets. In material science, the development of new fluorescent probes and photosensitizers based on 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole is an area of interest. In environmental remediation, the optimization of its photocatalytic activity and the exploration of its potential for the removal of emerging contaminants are promising directions.
Synthesemethoden
The synthesis of 2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole can be achieved through various methods, including the reaction of 4-tert-butylphenylacetic acid with phosphorous oxychloride, followed by the reaction with 2-aminophenol. Another method involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride, followed by the reaction with 2-aminophenol in the presence of a base. The yield of the compound can range from 50% to 70%, depending on the reaction conditions.
Eigenschaften
Produktname |
2-(4-Tert-butylphenyl)-5-chloro-1,3-benzoxazole |
|---|---|
Molekularformel |
C17H16ClNO |
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C17H16ClNO/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-10-13(18)8-9-15(14)20-16/h4-10H,1-3H3 |
InChI-Schlüssel |
UPZAUFNQKXWOMK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)



![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)
